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Compound of Interest

Compound Name: Diisodecyl azelate

CAS No.: 28472-97-1

Cat. No.: B1615969

Get Quote

Introduction & Chemical Context
Diisodecyl azelate (DIDA) is a high-performance aliphatic diester (CAS: 28472-97-1)

synthesized from the esterification of azelaic acid (a linear 9-carbon dicarboxylic acid) and

isodecyl alcohol (a branched 10-carbon alcohol)[1]. Possessing a molecular weight of 468.8

g/mol and the chemical formula

[1], DIDA is utilized across highly regulated industries. In materials science, it serves as a
premium plasticizer and a certified analytical reference material[2]. In tribology, it functions as a
Group V synthetic ester base stock, offering exceptional elastohydrodynamic friction reduction
and low-temperature fluidity[3][4]. Furthermore, its widespread use requires rigorous
quantification and structural monitoring in consumer goods, packaging, and biological
matrices[5].

Accurate structural verification is critical for quality control and regulatory compliance. This

application note details the standardized, self-validating protocols for the Fourier Transform

Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of DIDA.
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Theoretical Framework & Causality in Methodology
As a Senior Application Scientist, it is imperative to understand why specific spectroscopic

techniques and parameters are chosen:

FTIR Spectroscopy (ATR Method): FTIR provides rapid, non-destructive identification of

functional groups. For DIDA, the ester carbonyl (

) and ether-like (

) stretching vibrations are highly diagnostic. Attenuated Total Reflectance (ATR) is
specifically selected over transmission methods because DIDA is a viscous liquid at room
temperature[1]. ATR allows for neat sample analysis, eliminating solvent masking effects and
preparation artifacts.

NMR Spectroscopy (¹H and ¹³C): NMR elucidates the exact carbon framework, which is

crucial for distinguishing DIDA's branched isodecyl groups from linear decyl isomers or

competing plasticizers. The chemical shifts of the methylene protons adjacent to the ester

oxygen and the carbonyl carbon provide a quantitative measure of esterification

completeness[3].

Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols are designed as self-validating

systems. Any deviation in the expected spectral baseline or integration ratios immediately flags

sample contamination or instrumental error.

Protocol A: ATR-FTIR Spectroscopy
Background Calibration: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade

isopropanol. Acquire a background spectrum (air) from 4000 to 400 cm⁻¹. Causality: This

ensures the crystal is free of residual organic contaminants from prior analyses.

Sample Application: Apply 1-2 drops of neat liquid DIDA directly onto the ATR crystal,

ensuring complete coverage of the sensor area without trapping air bubbles.

Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating 32

scans to achieve an optimal signal-to-noise ratio.
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Self-Validation Checkpoint: Inspect the baseline between 3800–3200 cm⁻¹. The baseline

must remain completely flat. The presence of a broad absorbance band in this region

indicates O-H stretching, signifying either moisture contamination or the presence of

unreacted isodecyl alcohol. If an O-H peak is detected, the sample fails the purity

assessment.

Protocol B: High-Resolution NMR Spectroscopy
Sample Preparation: Dissolve 20 mg (for ¹H) or 100 mg (for ¹³C) of DIDA in 0.6 mL of

deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS). Causality:

provides optimal solubility for non-polar aliphatic esters, while TMS ensures precise chemical
shift calibration at exactly 0.00 ppm[3].

Filtration: Transfer the solution to a standard 5 mm NMR tube through a glass wool plug.

Causality: Removing microscopic particulates prevents magnetic field inhomogeneities,

ensuring sharp, well-resolved peaks.

¹H NMR Acquisition: Operate at 400 MHz (or higher). Use a 30° pulse angle, a relaxation

delay (D1) of 2 seconds, and acquire 16-32 transients. Causality: A 2-second D1 ensures

complete relaxation of the aliphatic protons, which is mandatory for accurate quantitative

integration.

Self-Validation Checkpoint: Integrate the

protons (~4.0 ppm) and the

protons (~2.3 ppm). The integration ratio must be exactly 1:1. Any deviation indicates
incomplete esterification (presence of monoesters) or matrix contamination[3].

Quantitative Data Summaries
The following tables summarize the expected spectroscopic data for high-purity Diisodecyl
azelate, serving as a reference standard for QA/QC laboratories.

Table 1: FTIR Spectral Assignments for DIDA
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Wavenumber
(cm⁻¹)

Functional Group Vibration Mode Intensity

1735 - 1740
Ester Carbonyl (

)
Stretching Strong

2956, 2926, 2854
Aliphatic Chain (

)

Asymmetric/Symmetri

c Stretching
Strong

1467
Methylene (

)
Bending (Scissoring) Medium

1377
Methyl (

)
Bending (Umbrella) Medium

1169, 1244
Ester (

)
Asymmetric Stretching Strong

721
Methylene Chain (

)
Rocking Weak

Table 2: ¹H and ¹³C NMR Chemical Shifts for DIDA (in )
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Nucleus
Chemical Shift
(ppm)

Multiplicity
Structural
Assignment

Integration

¹H 0.8 - 0.9 Multiplet

Terminal methyls

of isodecyl

branches (

)

~12-18H

¹H 1.2 - 1.4 Multiplet

Aliphatic

backbone (

)

~24H

¹H 1.5 - 1.6 Multiplet
to carbonyl &

to oxygen

~8H

¹H 2.2 - 2.3 Triplet
to carbonyl (

)

4H

¹H 4.0 - 4.1 Multiplet
to oxygen (

)

4H

¹³C 14.1 - 30.0 -

Aliphatic carbons

(

,

)

-

¹³C 34.4 -
Carbon

to carbonyl
-

¹³C 64.5 -

Carbon

to oxygen (

)

-
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¹³C 173.8 -
Ester Carbonyl (

)
-

Note: The exact

integration of the

terminal methyl

protons varies

slightly

depending on the

specific isomeric

mixture of the

commercial

isodecyl alcohol

used during

synthesis.
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Fig 1. Self-validating spectroscopic QA/QC workflow for Diisodecyl azelate (DIDA) analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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